(3-Phenoxyphenyl)methanesulfonyl chloride
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Overview
Description
(3-Phenoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C13H11ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a (3-phenoxyphenyl) group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Phenoxyphenyl)methanesulfonyl chloride can be synthesized through the reaction of (3-phenoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired sulfonyl chloride compound.
Industrial Production Methods
Industrial production of this compound involves the chlorination of (3-phenoxyphenyl)methanesulfonic acid using thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: It can be reduced to (3-phenoxyphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to (3-phenoxyphenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Pyridine or triethylamine as a base, room temperature to mild heating.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether, room temperature.
Oxidation Reactions: Hydrogen peroxide in acetic acid, room temperature to mild heating.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, sulfonothioates.
Reduction Reactions: (3-Phenoxyphenyl)methanesulfonamide.
Oxidation Reactions: (3-Phenoxyphenyl)methanesulfonic acid.
Scientific Research Applications
(3-Phenoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with the formula CH3SO2Cl.
Tosyl chloride: A sulfonyl chloride with a toluene group, used in similar reactions.
Benzenesulfonyl chloride: A sulfonyl chloride with a benzene group, used in similar reactions.
Uniqueness
(3-Phenoxyphenyl)methanesulfonyl chloride is unique due to the presence of the (3-phenoxyphenyl) group, which imparts specific reactivity and properties. This makes it suitable for the synthesis of specialized compounds and intermediates that are not easily accessible using simpler sulfonyl chlorides.
Properties
Molecular Formula |
C13H11ClO3S |
---|---|
Molecular Weight |
282.74 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2 |
InChI Key |
TWRBSQURBWXVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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